molecular formula C13H17NO2 B1609338 2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde CAS No. 35166-80-4

2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde

Cat. No.: B1609338
CAS No.: 35166-80-4
M. Wt: 219.28 g/mol
InChI Key: NGJNGIWUXGFOJB-UHFFFAOYSA-N
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Description

2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde: is an organic compound that features a benzaldehyde moiety substituted with a pyrrolidine ring through an ethoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with 2-chloroethylpyrrolidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzaldehyde is replaced by the pyrrolidin-1-yl-ethoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, compounds containing the pyrrolidine ring are known for their biological activity. This compound may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Industry: This compound can be used in the development of new materials with specific properties, such as polymers and resins. Its functional groups allow for further chemical modifications, making it versatile for industrial applications .

Mechanism of Action

The mechanism of action of 2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors through its aldehyde and pyrrolidine moieties. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Uniqueness: 2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde is unique due to the presence of both an aldehyde group and a pyrrolidine ring.

Properties

IUPAC Name

2-(2-pyrrolidin-1-ylethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-11-12-5-1-2-6-13(12)16-10-9-14-7-3-4-8-14/h1-2,5-6,11H,3-4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJNGIWUXGFOJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424710
Record name 2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35166-80-4
Record name 2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-(2-chloroethoxy)benzaldehyde (40; 2.5 g, 13.5 mmol), pyrrolidine (172; 1.9 g, 26.8 mmol), K2CO3 (3.8 g, 27.2 mmol) and NaI (0.6 g, 4.2 mmol) in DMF (50 mL) was stirred at 80° C. for 12 h. Water (200 mL) was added and the mixture was extracted with ethyl acetate (3×150 mL). The combined organic layers were washed brine (3×50 mL), dried (Na2SO4) and concentrated under reduced pressure. The resulting residue was purified by chromatography (dichloromethane:methanol=100:1) to give 2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde 41 (1.63 g, 7.43 mmol, 55%) as a pale yellow solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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